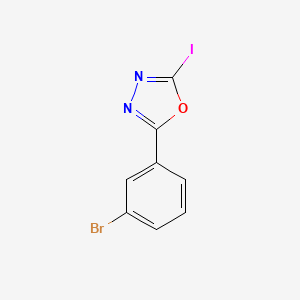
2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole is a heterocyclic compound that contains both bromine and iodine atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and iodine in the molecule makes it particularly interesting for researchers due to the unique reactivity and properties these halogens impart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with iodine and an oxidizing agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for bromine substitution) or palladium catalysts (for iodine substitution) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers use it to study the interactions of halogenated compounds with biological systems, which can provide insights into the design of new pharmaceuticals.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine can enhance the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromophenyl)-1,3,4-oxadiazole: Lacks the iodine atom, which can affect its reactivity and applications.
2-(3-Iodophenyl)-1,3,4-oxadiazole:
5-Phenyl-1,3,4-oxadiazole: Does not contain any halogen atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
The presence of both bromine and iodine in 2-(3-Bromophenyl)-5-iodo-1,3,4-oxadiazole makes it unique compared to its analogs. This dual-halogenation can enhance its reactivity and provide additional functionalization options, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H4BrIN2O |
|---|---|
Poids moléculaire |
350.94 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-5-iodo-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4BrIN2O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H |
Clé InChI |
RBDDTQNYFDNQQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



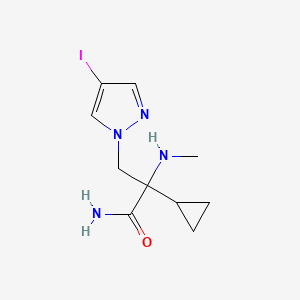
![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)



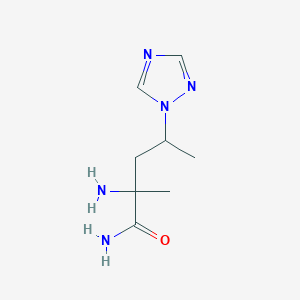

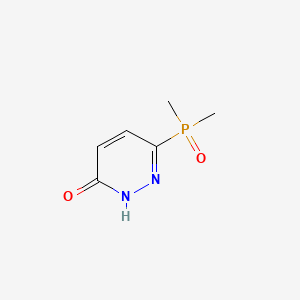
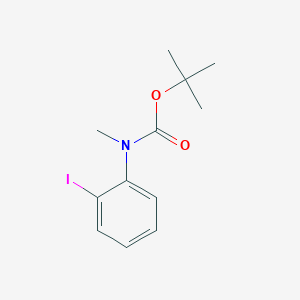
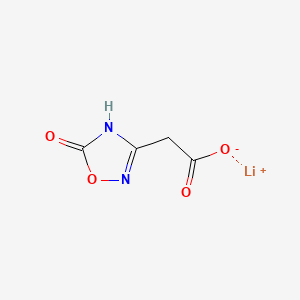
![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
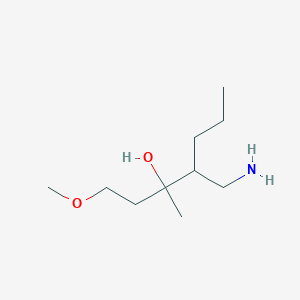
![(5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13484143.png)
